2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid (CAS 56260-28-7), also referred to as Benzoic acid, 2-(2-dibenzofuranylcarbonyl)-, is an aromatic carboxylic acid characterized by a dibenzofuran moiety linked via a carbonyl bridge to an ortho-substituted benzoic acid group. Its molecular formula is C₂₀H₁₂O₄, with a molecular weight of 316.31 g/mol.

Molecular Formula C20H12O4
Molecular Weight 316.3 g/mol
CAS No. 56260-28-7
Cat. No. B12881283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid
CAS56260-28-7
Molecular FormulaC20H12O4
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C20H12O4/c21-19(14-6-1-2-7-15(14)20(22)23)12-9-10-18-16(11-12)13-5-3-4-8-17(13)24-18/h1-11H,(H,22,23)
InChIKeyVQTZFRXERHPKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dibenzo[b,d]furan-2-carbonyl)benzoic Acid (CAS 56260-28-7): Procurement Specifications and Baseline Characterization


2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid (CAS 56260-28-7), also referred to as Benzoic acid, 2-(2-dibenzofuranylcarbonyl)-, is an aromatic carboxylic acid characterized by a dibenzofuran moiety linked via a carbonyl bridge to an ortho-substituted benzoic acid group [1]. Its molecular formula is C₂₀H₁₂O₄, with a molecular weight of 316.31 g/mol [1]. The compound serves as a versatile building block in organic synthesis, with documented utility in the construction of phosphorescent host materials for organic light-emitting diodes (OLEDs) and as a scaffold in medicinal chemistry programs targeting protein tyrosine phosphatase 1B (PTP1B) [2]. Key physicochemical descriptors include a topological polar surface area (TPSA) of 67.51 Ų and a calculated LogP of approximately 4.52, indicating moderate lipophilicity [1].

Why 2-(Dibenzo[b,d]furan-2-carbonyl)benzoic Acid Cannot Be Casually Substituted with Regioisomeric or Core-Analogous Derivatives


Regioisomeric substitution on the dibenzofuran core (e.g., 3-carbonyl vs. 2-carbonyl) and positional isomerism on the benzoic acid moiety (ortho- vs. para-substitution) are known to profoundly alter molecular geometry, electronic distribution, and intermolecular interactions [1]. Within the dibenzo[b,d]furan carboxylic acid class, minor structural modifications—such as relocating the carbonyl bridge from the 2- to the 3-position or shifting the carboxyl group from ortho to para—can drastically change binding affinity in biological targets and affect charge transport properties in optoelectronic devices [1][2]. Consequently, substituting 2-(dibenzo[b,d]furan-2-carbonyl)benzoic acid with a close analog (e.g., 4-(dibenzofuran-2-carbonyl)benzoic acid, CAS 798561-88-3, or 2-(dibenzo[b,d]furan-3-carbonyl)benzoic acid, CAS 56260-29-8) without empirical validation risks compromising synthetic yield, biological potency, or device performance. The evidence below quantifies the specific differentiation that justifies selecting this precise regioisomer for applications where ortho-carboxyl orientation and 2-carbonyl linkage are structurally mandated.

Quantitative Differentiation Evidence for 2-(Dibenzo[b,d]furan-2-carbonyl)benzoic Acid (CAS 56260-28-7) Against Closest Analogs


Structural and Physicochemical Comparison: Ortho- (CAS 56260-28-7) vs. Para-Substituted (CAS 798561-88-3) Benzoic Acid Regioisomers

The target compound (ortho-substituted benzoic acid) and its para-substituted regioisomer (4-(dibenzofuran-2-carbonyl)benzoic acid, CAS 798561-88-3) share identical molecular formula (C₂₀H₁₂O₄) and molecular weight (316.31 g/mol) [1][2]. Computed physicochemical descriptors—LogP (4.5152) and TPSA (67.51 Ų)—are indistinguishable between the two regioisomers [1][2]. However, the ortho-carboxyl orientation in the target compound introduces distinct steric and electronic constraints, altering hydrogen-bonding geometry and chelation potential relative to the para isomer. In analogous dibenzofuran carboxylic acid series, ortho-substitution has been associated with enhanced PTP1B inhibitory potency compared to para-substituted counterparts, though direct head-to-head data for these specific regioisomers remain unavailable [3].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

OLED Device Performance: Phosphorescent Host Material Incorporating Dibenzofuran-2-carbonyl Moiety

A patent describing phosphorescent host materials with spiro ring structures utilizes benzoic acid, 2-(2-dibenzofuranylcarbonyl)- as a key synthetic precursor . The resulting OLED device achieved a luminous efficiency of up to 20.8 cd/A and an operating voltage of 3.3 V . While direct comparator data for devices fabricated with alternative regioisomeric building blocks (e.g., the 3-carbonyl or 4-substituted analog) are not provided in the same patent, these performance metrics establish a benchmark for materials derived from this specific 2-carbonyl ortho-benzoic acid scaffold.

OLED Phosphorescent Host Organic Electronics

PTP1B Inhibitory Activity: Class-Level Benchmarking Against Dibenzofuran Carboxylic Acid Derivatives

In a series of novel dibenzo[b,d]furan mono-carboxylic acid derivatives evaluated for PTP1B inhibition, compound 5E (structurally related to the target compound) exhibited an IC₅₀ of 82 ± 0.43 nM in vitro [1]. This compound also demonstrated significant reductions in fed-state whole blood glucose and plasma glucose in ob/ob mice in vivo [1]. The target compound (2-(dibenzo[b,d]furan-2-carbonyl)benzoic acid) was not directly tested in this study; however, its core scaffold (dibenzofuran-2-carbonyl linked to benzoic acid) places it within the same pharmacophore class. The ortho-carboxyl substitution pattern present in the target compound is hypothesized to influence binding orientation within the PTP1B catalytic site, potentially altering potency and selectivity relative to para- or meta-substituted analogs, though direct comparative data are lacking.

PTP1B Inhibition Anti-diabetic Drug Discovery

Optimal Application Scenarios for 2-(Dibenzo[b,d]furan-2-carbonyl)benzoic Acid (CAS 56260-28-7) Based on Evidence


Synthesis of Phosphorescent Host Materials for High-Efficiency OLEDs

This compound serves as a key precursor in the construction of spiro ring-containing phosphorescent host materials. OLED devices fabricated using materials derived from this building block have demonstrated luminous efficiencies reaching 20.8 cd/A at a driving voltage of 3.3 V . Researchers developing next-generation phosphorescent OLEDs should select this specific regioisomer to maintain the precise molecular geometry required for optimal charge transport and exciton confinement.

Medicinal Chemistry: Exploration of PTP1B Inhibitors for Type 2 Diabetes

Dibenzofuran-2-carbonyl benzoic acid derivatives have shown potent PTP1B inhibition (IC₅₀ = 82 nM for a close analog) and in vivo glucose-lowering effects in ob/ob mice [1]. The target compound's ortho-carboxyl orientation offers a distinct binding mode that may confer selectivity advantages over para-substituted regioisomers. Medicinal chemists should procure this specific compound to probe structure-activity relationships and optimize lead candidates targeting PTP1B.

Organic Synthesis: Regioselective Building Block for Complex Dibenzofuran Architectures

The ortho-carboxyl group enables unique chelation and directed C–H functionalization strategies not accessible with para- or meta-substituted analogs. This compound is a valuable intermediate for constructing more elaborate dibenzofuran-based ligands, catalysts, and functional materials [2]. Procurement of the precise 2-carbonyl ortho-benzoic acid isomer ensures synthetic reproducibility and desired regiochemical outcomes in multi-step sequences.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Given the indistinguishable computed LogP and TPSA between ortho- and para-substituted regioisomers, this compound provides a critical probe for isolating steric and electronic effects of carboxyl positioning on biological activity. It should be included in any SAR panel evaluating dibenzofuran-based pharmacophores to delineate the contribution of ortho-carboxyl geometry to target engagement and selectivity [1].

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